molecular formula C9H19NO B1454542 2-Methyl-1-(oxan-4-yl)propan-1-amine CAS No. 1341067-53-5

2-Methyl-1-(oxan-4-yl)propan-1-amine

Cat. No. B1454542
CAS RN: 1341067-53-5
M. Wt: 157.25 g/mol
InChI Key: OYRDYMZARWJMIR-UHFFFAOYSA-N
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Description

2-Methyl-1-(oxan-4-yl)propan-1-amine is a chemical compound with the molecular formula C9H19NO . It is commonly known as “AMBOSS” and belongs to the class of secondary amines. This compound has gained attention among researchers due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular weight of 2-Methyl-1-(oxan-4-yl)propan-1-amine is 157.26 . The InChI key, which is a unique identifier for chemical substances, for this compound is VUBWWZPWXPEPDB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methyl-1-(oxan-4-yl)propan-1-amine is a liquid at room temperature .

Scientific Research Applications

Flavor Compounds in Foods Branched aldehydes, including compounds structurally related to 2-Methyl-1-(oxan-4-yl)propan-1-amine, play a crucial role as flavor compounds in various food products. The production and degradation pathways of these aldehydes, originating from amino acids, significantly influence food flavor, especially in fermented and non-fermented products. Understanding the metabolic conversions and microbial interactions that contribute to the formation of such flavor compounds can help control their presence in foods, enhancing desirable flavors (Smit, Engels, & Smit, 2009).

Renewable Feedstocks for Nitrogen-Containing Derivatives Research has highlighted the use of vegetable oils, such as soybean oil, as renewable feedstocks to produce nitrogen-containing derivatives, including amines. These derivatives are crucial for manufacturing various materials like surfactants and polymers, showcasing the potential of using renewable sources to create industrially significant compounds (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).

Advanced Oxidation Processes for Degradation of Hazardous Compounds The degradation of nitrogen-containing compounds, which are resistant to conventional treatment processes, can be effectively achieved through advanced oxidation processes (AOPs). AOPs are capable of mineralizing these compounds, improving the efficacy of water treatment schemes. This approach is crucial for addressing global concerns related to toxic amino-compounds in water, offering insights into future research directions for the degradation of amine-based pollutants (Bhat & Gogate, 2021).

Metal-Organic Frameworks Functionalized with Amines Amine-functionalized metal-organic frameworks (MOFs) demonstrate significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs, synthesized through various methods, offer high CO2 sorption capacity and excellent separation performance for CO2 from other gases. This application is pivotal for addressing environmental challenges related to carbon emissions and exploring new materials for catalysis (Lin, Kong, & Chen, 2016).

Safety and Hazards

The compound is classified as dangerous with hazard statements H227, H302, H315, H318, H335 . These codes indicate that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-1-(oxan-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)9(10)8-3-5-11-6-4-8/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRDYMZARWJMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(oxan-4-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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